Prmt5-IN-15

Description

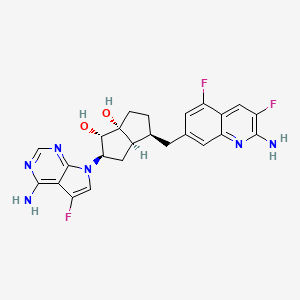

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H23F3N6O2 |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

(1S,2R,3aR,4S,6aR)-4-[(2-amino-3,5-difluoroquinolin-7-yl)methyl]-2-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2,3,3a,4,5,6-hexahydro-1H-pentalene-1,6a-diol |

InChI |

InChI=1S/C24H23F3N6O2/c25-14-4-10(5-17-12(14)6-15(26)21(28)32-17)3-11-1-2-24(35)13(11)7-18(20(24)34)33-8-16(27)19-22(29)30-9-31-23(19)33/h4-6,8-9,11,13,18,20,34-35H,1-3,7H2,(H2,28,32)(H2,29,30,31)/t11-,13+,18+,20-,24+/m0/s1 |

InChI Key |

WPRNOFYKKDCQPH-KFDHBNDTSA-N |

Isomeric SMILES |

C1C[C@]2([C@@H]([C@@H]1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)C[C@H]([C@@H]2O)N5C=C(C6=C(N=CN=C65)N)F)O |

Canonical SMILES |

C1CC2(C(C1CC3=CC4=NC(=C(C=C4C(=C3)F)F)N)CC(C2O)N5C=C(C6=C(N=CN=C65)N)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Prmt5-IN-15: A Technical Guide to a First-in-Class PRMT5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Prmt5-IN-15, a novel, first-in-class selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). This compound, also known as compound 15 or MS4322, is a proteolysis-targeting chimera (PROTAC) that induces the degradation of PRMT5 through the ubiquitin-proteasome system. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the pertinent biological pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.

Introduction to PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. PRMT5 is known to influence several key oncogenic signaling pathways, such as the ERK, AKT, WNT, and NF-κB pathways.

This compound (MS4322): A Selective PRMT5 Degrader

This compound (MS4322) is a heterobifunctional molecule designed to specifically target PRMT5 for degradation. It is classified as a PROTAC, which consists of three key components:

-

A PRMT5 Ligand: This moiety is based on the potent and selective PRMT5 inhibitor, EPZ015666, which binds to the substrate-binding site of PRMT5.

-

An E3 Ligase Ligand: this compound incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

-

A Linker: A chemical linker connects the PRMT5 and VHL ligands, enabling the formation of a ternary complex between PRMT5 and the VHL E3 ligase.

Mechanism of Action

The primary mechanism of action of this compound is to induce the selective degradation of PRMT5. By simultaneously binding to PRMT5 and the VHL E3 ligase, this compound facilitates the formation of a ternary complex. This proximity induces the VHL E3 ligase to polyubiquitinate PRMT5. The polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome. This degradation-based approach offers a distinct advantage over simple inhibition, as it leads to the complete removal of the target protein, potentially resulting in a more profound and sustained biological effect.

Prmt5-IN-15: A Technical Guide to a First-in-Class PRMT5 Degrader

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its critical role in various cellular processes that are often dysregulated in cancer. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby regulating gene expression, mRNA splicing, DNA damage repair, and signal transduction pathways.[1][2] Its overexpression is correlated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[1] Prmt5-IN-15, also known as MS4322, is a first-in-class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of PRMT5.[3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound is a heterobifunctional molecule that co-opts the cell's natural protein disposal system to eliminate PRMT5. It is composed of a ligand that binds to PRMT5, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] By simultaneously binding to both PRMT5 and VHL, this compound facilitates the formation of a ternary complex, leading to the polyubiquitination of PRMT5 and its subsequent degradation by the proteasome.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound (MS4322).

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value | Cell Line | Notes |

| IC50 (PRMT5 Methyltransferase Activity) | 18 nM | N/A | In vitro biochemical assay.[4] |

| DC50 (PRMT5 Degradation) | 1.1 µM | MCF-7 | Concentration for 50% degradation.[4] |

| Dmax (PRMT5 Degradation) | 74% | MCF-7 | Maximum degradation achieved.[4] |

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 |

| MCF-7 | Breast Cancer | Data not available |

| HeLa | Cervical Cancer | Data not available |

| A549 | Lung Cancer | Data not available |

| A172 | Glioblastoma | Data not available |

| Jurkat | T-cell Leukemia | Data not available |

Table 3: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Value |

| Plasma Concentration (2h post-IP injection) | 14 µM |

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound.

Protocol 1: PRMT5 Degradation Assay via Western Blot

This protocol details the steps to assess the degradation of PRMT5 in cultured cells following treatment with this compound.

Materials:

-

Cell culture medium and supplements

-

This compound (MS4322)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody against PRMT5

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add supplemented RIPA buffer to each well and incubate on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.[5]

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[6]

-

Incubate the membrane with the primary anti-PRMT5 antibody overnight at 4°C.[5]

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol describes how to measure the effect of this compound on cell viability.

Materials:

-

Cells and culture medium

-

This compound

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.[7][8][9][10][11]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[7][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for characterizing a PROTAC like this compound and the signaling pathways affected by PRMT5.

References

- 1. PRMT5 function and targeting in cancer [cell-stress.com]

- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. origene.com [origene.com]

- 6. Western blot protocol | Abcam [abcam.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. chondrex.com [chondrex.com]

An In-depth Technical Guide to the Core Structure and Function of PRMT5-IN-15 (MS4322)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, mechanism of action, and biological activity of the first-in-class Protein Arginine Methyltransferase 5 (PRMT5) degrader, compound 15, also known as MS4322. For clarity and based on available scientific literature, this guide will refer to the compound as MS4322.

Core Structure of MS4322

MS4322 is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PRMT5.[1][2][3][4] As a bifunctional molecule, it consists of three key components:

-

A PRMT5 Inhibitor Moiety: The molecule incorporates the potent and selective PRMT5 inhibitor, EPZ015666 (also known as GSK3235025).[1][5] This component is responsible for binding to the PRMT5 protein.

-

An E3 Ligase Ligand: MS4322 utilizes (S,R,S)-AHPC-Me, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][6] This part of the molecule recruits the VHL E3 ligase complex.

-

A Linker: A flexible polyethylene glycol (PEG)-based linker connects the PRMT5 inhibitor and the VHL ligand.[7] This linker positions the target protein and the E3 ligase in proximity to facilitate ubiquitination.

The chemical formula of MS4322 is C₅₅H₇₆N₁₀O₁₂S, and its molecular weight is 1101.33 g/mol .[8][9]

Mechanism of Action

MS4322 operates through the ubiquitin-proteasome system to selectively degrade PRMT5.[1][4] The process can be summarized in the following steps:

-

Ternary Complex Formation: MS4322 simultaneously binds to PRMT5 via its EPZ015666 moiety and to the VHL E3 ligase via its (S,R,S)-AHPC-Me ligand, forming a ternary PRMT5-MS4322-VHL complex.

-

Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to PRMT5, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of PRMT5.

-

Proteasomal Degradation: The polyubiquitinated PRMT5 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the PRMT5 protein.[1]

Quantitative Biological Data

The biological activity of MS4322 and its constituent inhibitor, EPZ015666, has been characterized in various cancer cell lines.

Table 1: PRMT5 Degradation Activity of MS4322 in MCF-7 Cells [1]

| Parameter | Value |

| DC₅₀ | 1.1 ± 0.6 μM |

| Dₘₐₓ | 74 ± 10% |

Table 2: Inhibitory Activity of EPZ015666 [5][10]

| Assay Type | Cell Line(s) | IC₅₀/Kᵢ |

| Biochemical Assay (PRMT5) | - | 22 nM (IC₅₀) |

| Biochemical Assay (PRMT5) | - | 5 nM (Kᵢ) |

| Cell Proliferation | Z-138, Granta-519, Maver-1, Mino, Jeko-1 (MCL cell lines) | 96 - 904 nM (IC₅₀) |

Table 3: Anti-proliferative Activity of MS4322

| Cell Line | Cancer Type | Proliferation Inhibition |

| HeLa | Cervical Cancer | Dose-dependent |

| A549 | Lung Cancer | Dose-dependent |

| A172 | Glioblastoma | Dose-dependent |

| Jurkat | T-cell Leukemia | Dose-dependent |

Experimental Protocols

This protocol is a generalized procedure for assessing the degradation of PRMT5 in cultured cells following treatment with MS4322.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) in appropriate culture vessels and allow them to adhere overnight. Treat the cells with varying concentrations of MS4322 or a vehicle control (e.g., DMSO) for the desired duration (e.g., 2-8 days).[1]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Protein Transfer: Normalize the protein lysates to equal concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C.[11] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the PRMT5 protein levels.

This protocol provides a general method for determining the effect of MS4322 on the viability of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, A172, Jurkat) into 96-well plates at an appropriate density and allow them to attach overnight (for adherent cells).

-

Compound Treatment: Treat the cells with a serial dilution of MS4322 or a vehicle control for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), to each well and incubate according to the manufacturer's instructions (typically 1-4 hours at 37°C).[12][13]

-

Data Acquisition: For MTT assays, add a solubilization solution to dissolve the formazan crystals.[12] Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Involved Signaling Pathways

PRMT5 is a key regulator of numerous cellular processes, and its inhibition or degradation can impact multiple signaling pathways implicated in cancer.[1] These include:

-

Cell Cycle Regulation: PRMT5 is involved in cell cycle progression.[1]

-

Gene Expression and Chromatin Remodeling: PRMT5 methylates histones (H3R8, H4R3) and other proteins, influencing gene expression.[1]

-

mRNA Splicing: PRMT5 plays a role in the assembly and function of the spliceosome.[1]

-

DNA Damage Response: PRMT5 activity can influence the cellular response to DNA damage.

References

- 1. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 4. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. medkoo.com [medkoo.com]

- 9. calpaclab.com [calpaclab.com]

- 10. selleckchem.com [selleckchem.com]

- 11. PRMT5 Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

Prmt5-IN-15: A Technical Guide to its Target, Pathway, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prmt5-IN-15, also identified as compound 15 or MS4322, is a first-in-class, potent, and selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). This technical guide provides an in-depth overview of this compound, its target protein PRMT5, the associated signaling pathways it modulates, and detailed protocols for its in vitro characterization. This compound utilizes Proteolysis Targeting Chimera (PROTAC) technology, linking a PRMT5 inhibitor (EPZ015666) to a von Hippel-Lindau (VHL) E3 ligase ligand. This mechanism induces the ubiquitination and subsequent proteasomal degradation of PRMT5, offering a distinct advantage over traditional enzymatic inhibition. This document serves as a comprehensive resource for researchers investigating PRMT5-targeted therapies.

Target Protein: Protein Arginine Methyltransferase 5 (PRMT5)

PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone protein substrates. This post-translational modification plays a crucial role in a multitude of cellular processes, including:

-

Epigenetic Regulation: PRMT5-mediated methylation of histones, such as H4R3, is primarily associated with transcriptional repression.

-

mRNA Splicing: PRMT5 is essential for the proper assembly and function of the spliceosome.

-

Signal Transduction: It modulates key signaling pathways, including the AKT/mTOR and ERK pathways, by methylating critical components.

-

Cell Cycle Control: PRMT5 influences cell cycle progression through the regulation of cyclins and cyclin-dependent kinases.

Given its integral role in cellular homeostasis, the dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

This compound: Mechanism of Action and Quantitative Data

This compound (MS4322) is a heterobifunctional molecule designed to induce the degradation of PRMT5. It consists of a ligand that binds to PRMT5 and another ligand that recruits the VHL E3 ubiquitin ligase. This proximity induces the polyubiquitination of PRMT5, marking it for degradation by the 26S proteasome.

Quantitative Data for this compound (MS4322)

| Parameter | Value | Cell Line | Assay Type |

| IC₅₀ (PRMT5 Inhibition) | 18 ± 1 nM | - | Radioactive Biochemical Assay |

| DC₅₀ (PRMT5 Degradation) | 1.1 ± 0.6 µM | MCF-7 | Western Blot |

| Dₘₐₓ (PRMT5 Degradation) | 74 ± 10% | MCF-7 | Western Blot |

Signaling Pathway Modulation by this compound

This compound, by inducing the degradation of PRMT5, disrupts its downstream signaling pathways. A key pathway affected is the PI3K/AKT/mTOR cascade, which is critical for cell survival, proliferation, and growth. PRMT5 has been shown to methylate and activate AKT. Therefore, the degradation of PRMT5 by this compound leads to a reduction in AKT activation and subsequent downstream signaling.

The Discovery and Development of Prmt5-IN-15: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of Prmt5-IN-15 (also known as MS4322), a first-in-class selective degrader of Protein Arginine Methyltransferase 5 (PRMT5). This document details the quantitative biological data, experimental methodologies, and the signaling pathways affected by this potent anti-cancer agent.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Through these modifications, PRMT5 regulates a multitude of cellular processes, including gene expression, mRNA splicing, DNA damage repair, and cell cycle progression.[1] Its aberrant overexpression has been implicated in numerous cancers, making it a compelling therapeutic target.[1]

This compound was developed using the Proteolysis Targeting Chimera (PROTAC) technology. It is a bifunctional molecule that links the PRMT5 inhibitor EPZ015666 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This design facilitates the recruitment of PRMT5 to the VHL E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| DC50 (Degradation) | MCF-7 | 1.1 ± 0.6 µM | [1] |

| Dmax (Degradation) | MCF-7 | 74 ± 10% | [1] |

| IC50 (Methyltransferase Inhibition) | - | 18 nM | [2] |

Table 1: In Vitro Degradation and Inhibitory Potency of this compound

| Cell Line | Cancer Type | Effect of 5 µM this compound (6 days) | Reference |

| HeLa | Cervical Cancer | Significant reduction in PRMT5 protein levels | [1] |

| A549 | Lung Adenocarcinoma | Significant reduction in PRMT5 protein levels | [1] |

| A172 | Glioblastoma | Significant reduction in PRMT5 protein levels | [1] |

| Jurkat | Leukemia | Significant reduction in PRMT5 protein levels | [1] |

Table 2: Effect of this compound on PRMT5 Protein Levels in Various Cancer Cell Lines

| Parameter | Species | Administration | Cmax | Time to Cmax | Reference |

| Plasma Concentration | Male Swiss albino mice | 150 mg/kg (IP, single dose) | 14 ± 2 µM | 2 hours | [1][3] |

Table 3: In Vivo Pharmacokinetic Properties of this compound

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

PRMT5 Degradation Assay (Western Blotting)

This protocol describes the determination of PRMT5 protein levels in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 6 days).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 30 µg) onto a 4-12% Bis-Tris gel for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for PRMT5 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the PRMT5 band intensity to the loading control. The DC50 value can be calculated by plotting the percentage of remaining PRMT5 against the log concentration of this compound.

Global Proteomics for Selectivity Analysis

This protocol outlines the mass spectrometry-based approach to determine the selectivity of this compound.

-

Cell Culture and Treatment: Treat cells (e.g., MCF-7) with this compound (e.g., 5 µM) or DMSO for a specified period (e.g., 5 days).

-

Protein Extraction and Digestion:

-

Harvest the cells and lyse them in a urea-based lysis buffer.

-

Measure the protein concentration using a BCA assay.

-

Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Digest the proteins into peptides using an appropriate protease, such as LysC followed by trypsin.

-

-

Peptide Labeling and Fractionation (Optional but Recommended): For quantitative proteomics, label the peptides from the treated and control samples with isobaric tags (e.g., TMT or iTRAQ). Fractionate the labeled peptides using high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis:

-

Analyze the peptide fractions using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

-

Data Analysis:

-

Search the raw MS data against a human protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

-

Identify and quantify the proteins in each sample.

-

Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated sample compared to the control. A volcano plot is typically used to visualize the results.[1]

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by inducing the degradation of PRMT5, thereby impacting the downstream signaling pathways regulated by this enzyme.

Mechanism of Action of this compound

The following diagram illustrates the workflow of this compound in inducing PRMT5 degradation.

Caption: Workflow of this compound-induced PRMT5 degradation.

Downstream Signaling Pathways Affected by PRMT5 Degradation

The degradation of PRMT5 by this compound is expected to modulate several key signaling pathways that are crucial for cancer cell proliferation and survival.

PRMT5 is known to methylate the p65 subunit of NF-κB, leading to its activation.[4] The degradation of PRMT5 would, therefore, be expected to inhibit NF-κB signaling.

References

An In-depth Technical Guide to the Biological Activity of EPZ015666 (GSK3235025), a Potent and Selective PRMT5 Inhibitor

Disclaimer: Initial searches for the specific compound "Prmt5-IN-15" yielded limited publicly available data beyond its high potency (IC50 of 0.84 nM). To fulfill the request for a comprehensive technical guide with detailed experimental protocols and biological data, this document focuses on the well-characterized and structurally distinct PRMT5 inhibitor, EPZ015666 (GSK3235025) . This compound serves as a representative tool for studying the biological effects of potent and selective PRMT5 inhibition.

This guide provides a detailed overview of the biological activity of EPZ015666, a first-in-class, orally bioavailable, and highly selective small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PRMT5.

Core Concepts and Mechanism of Action

Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][3] PRMT5 is frequently overexpressed in a variety of cancers, including hematologic malignancies and solid tumors, and its elevated expression often correlates with poor prognosis.[1][4]

EPZ015666 is a potent and selective inhibitor of PRMT5.[5][6] It acts as a peptide-competitive and S-adenosylmethionine (SAM)-cooperative inhibitor, binding to the substrate-binding pocket of PRMT5.[1][7] This binding mode prevents the interaction of PRMT5 with its protein substrates, thereby inhibiting its methyltransferase activity. EPZ015666 demonstrates high selectivity for PRMT5, with over 10,000-fold greater potency against PRMT5 compared to other protein methyltransferases.[1]

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of EPZ015666.

Table 1: In Vitro Biochemical and Cellular Activity of EPZ015666

| Parameter | Value | Assay System | Reference |

| Biochemical Activity | |||

| IC50 vs. PRMT5 | 22 nM | Enzymatic Assay | [7][8] |

| Ki vs. PRMT5 | 5 nM | Cell-free Assay | [5] |

| Selectivity | >20,000-fold | Panel of other Protein Methyltransferases | [5] |

| Cellular Methylation IC50 | ~36 nM | In-Cell Western (Z-138 cells) | [9] |

| Cellular Proliferation (IC50) | |||

| Z-138 (Mantle Cell Lymphoma) | 96 nM | Cell Viability Assay | [5] |

| Granta-519 (Mantle Cell Lymphoma) | 96-904 nM | Cell Viability Assay | [5] |

| Maver-1 (Mantle Cell Lymphoma) | 96-904 nM | Cell Viability Assay | [5] |

| Mino (Mantle Cell Lymphoma) | 96-904 nM | Cell Viability Assay | [5] |

| Jeko-1 (Mantle Cell Lymphoma) | 96-904 nM | Cell Viability Assay | [5] |

| HCC1954 (Breast Cancer) | 0.8 µM | Cell Viability Assay | [5] |

| MDA-MB-453 (Breast Cancer) | 1 µM | Cell Viability Assay | [5] |

| A549 (Non-Small Cell Lung Cancer) | Not specified | MTT Assay | [10] |

| H460 (Non-Small Cell Lung Cancer) | Not specified | MTT Assay | [3] |

| HeLa (Cervical Cancer) | Not specified | RT-PCR and Western Blotting | [11] |

| Entamoeba invadens (Trophozoite viability) | 96.6 ± 6 μM | Dose-response curve | [12] |

Table 2: In Vivo Antitumor Efficacy of EPZ015666

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| Mantle Cell Lymphoma (Z-138 xenograft) | SCID Mice | 200 mg/kg, p.o., BID for 21 days | >93% | [6] |

| Mantle Cell Lymphoma (Maver-1 xenograft) | SCID Mice | 200 mg/kg, p.o., BID for 21 days | >70% | [6] |

| Mantle Cell Lymphoma (Granta-519 xenograft) | SCID Mice | 200 mg/kg, p.o., BID for 18 days | 45% | [6] |

| HTLV-1-Transformed T-cells (ATL-ED xenograft) | NSG Mice | 25 or 50 mg/kg | Significant reduction in tumor burden | [1] |

| Cervical Cancer (HeLa-Luc-D3H2LN xenograft) | Nude Mice | 200 mg/kg, p.o., bid for two 10-day periods | Significant reduction in tumor growth | [11] |

| Triple-Negative Breast Cancer (PDX model) | Not specified | Not specified | Slowed tumor growth | [13] |

Signaling Pathways and Cellular Processes Modulated by EPZ015666

Inhibition of PRMT5 by EPZ015666 leads to the modulation of several key signaling pathways and cellular processes critical for cancer cell survival and proliferation.

Caption: PRMT5 signaling pathway and the inhibitory action of EPZ015666.

EPZ015666 treatment leads to:

-

Inhibition of Histone Methylation: EPZ015666 reduces the symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s), which are key epigenetic marks repressive to transcription.[4] This can lead to the de-repression of tumor suppressor genes like CDKN1A (p21).[14]

-

Modulation of RNA Splicing: PRMT5 methylates components of the spliceosome, such as SmD3. Inhibition by EPZ015666 disrupts this process, leading to aberrant RNA splicing.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: By altering gene expression and other cellular processes, EPZ015666 induces apoptosis and causes cell cycle arrest in sensitive cancer cell lines.[1][4]

-

Suppression of Proliferation: The culmination of these effects is a potent anti-proliferative activity in various cancer models.[1][5]

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT): In cervical cancer cells, EPZ015666 has been shown to reverse EMT, a key process in cancer metastasis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of EPZ015666.

PRMT5 Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of EPZ015666 on the enzymatic activity of PRMT5.

Caption: Workflow for a radioactive PRMT5 enzymatic inhibition assay.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, and 1 mM DTT). Dilute recombinant human PRMT5/MEP50 complex, a histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) in the assay buffer.

-

Compound Preparation: Prepare a serial dilution of EPZ015666 in DMSO and then dilute in assay buffer.

-

Reaction Setup: In a 96-well plate, add the PRMT5/MEP50 enzyme to each well, followed by the diluted EPZ015666 or DMSO (vehicle control). Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Initiate the methyltransferase reaction by adding a mixture of the histone H4 peptide substrate and [³H]-SAM.

-

Incubation: Incubate the reaction plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding trichloroacetic acid (TCA).

-

Capture and Washing: Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide. Wash the plate multiple times with a TCA solution to remove unincorporated [³H]-SAM.

-

Detection: Add scintillation fluid to the wells and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each EPZ015666 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Proliferation Assay

This assay measures the effect of EPZ015666 on the viability and proliferation of cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., Z-138 mantle cell lymphoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

-

Compound Treatment: Treat the cells with a serial dilution of EPZ015666 or DMSO (vehicle control) and incubate for a specified period (e.g., 12 days for long-term proliferation assays).[1]

-

Viability Assessment: At the end of the incubation period, assess cell viability using a suitable method:

-

Trypan Blue Exclusion: For suspension cells, mix a sample of the cell suspension with trypan blue and count the viable (unstained) and non-viable (blue) cells using a hemocytometer.[2]

-

MTT Assay: For adherent cells, add MTT reagent to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at 570 nm.[10]

-

-

Data Analysis: Calculate the percentage of cell viability for each EPZ015666 concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Symmetric Dimethylarginine (sDMA) Marks

This assay is used to confirm the on-target activity of EPZ015666 in cells by measuring the levels of sDMA on PRMT5 substrates.

References

- 1. Frontiers | The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo [frontiersin.org]

- 2. The PRMT5 inhibitor EPZ015666 is effective against HTLV-1-transformed T-cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a Novel Protein Arginine Methyltransferase 5 Inhibitor in Non-small Cell Lung Cancer by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure and Property Guided Design in the Identification of PRMT5 Tool Compound EPZ015666 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PRMT5 Inhibitor EPZ015666 Decreases the Viability and Encystment of Entamoeba invadens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Genetic deletion or small molecule inhibition of the arginine methyltransferase PRMT5 exhibit anti-tumoral activity in mouse models of MLL-rearranged AML - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PRMT5 Inhibition in Leukemia and Lymphoma: A Technical Overview

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of targeting Protein Arginine Methyltransferase 5 (PRMT5) in hematological malignancies.

Note: This document provides a detailed overview of the role of PRMT5 and the effects of its inhibition in leukemia and lymphoma based on publicly available preclinical and clinical data for various PRMT5 inhibitors. As of this writing, no specific public data could be found for a compound designated "Prmt5-IN-15." The information presented herein utilizes data from other well-characterized PRMT5 inhibitors to illustrate the principles and potential of this therapeutic strategy.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, mRNA splicing, DNA damage repair, and cell cycle progression.[1][3][4] In the context of cancer, particularly hematological malignancies, PRMT5 is frequently overexpressed and its activity is associated with tumor initiation, progression, and poor prognosis.[4][5][6] Consequently, PRMT5 has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

This technical guide provides an in-depth summary of the preclinical and clinical findings related to PRMT5 inhibition in leukemia and lymphoma. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Quantitative Data on PRMT5 Inhibition

The following tables summarize the efficacy of various PRMT5 inhibitors in preclinical and clinical studies related to leukemia and lymphoma.

Table 1: Preclinical Efficacy of PRMT5 Inhibitors in Leukemia and Lymphoma Cell Lines

| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Observed Effects | Reference |

| HLCL-61 | Acute Myeloid Leukemia (AML) | Various AML cell lines and primary blasts | Dose-dependent decrease in proliferation | Inhibition of proliferation, induction of apoptosis and differentiation.[7] | [7] |

| MS4322 (compound 15) | Not specified | Jurkat (T-cell leukemia) | Not specified | Reduction of PRMT5 protein levels and inhibition of proliferation.[3] | [3] |

| YQ36286 | Mantle Cell Lymphoma (MCL) | Xenograft mouse models | Not specified | 95% tumor growth inhibition at 21 days.[5] | [5] |

| PRT382 | Mantle Cell Lymphoma (MCL) | Ibrutinib-resistant patient-derived xenograft models | Not specified | Significantly decreased disease burden and increased survival.[5] | [5] |

Table 2: Clinical Trial Data for PRMT5 Inhibitors in Hematological Malignancies

| Compound | Phase | Cancer Type(s) | N | Overall Response Rate (ORR) | Key Findings | Reference |

| GSK3326595 | I (METEOR-1) | Non-Hodgkin Lymphoma (NHL) | 29 | 10% | 2 complete responses (1 follicular lymphoma, 1 DLBCL) and 1 partial response (follicular lymphoma).[8] | [8] |

| JNJ-64619178 | I | Relapsed/Refractory B-cell NHL | Efficacy-evaluable: 90 | 5.6% | Modest single-agent activity.[4] | [4] |

| PRT543 | I | Lymphoma and Solid Tumors | 49 (total) | Not specified for lymphoma | Durable complete response in one ovarian cancer patient.[5] | [5] |

Experimental Protocols

This section outlines the methodologies for key experiments frequently cited in PRMT5 inhibitor studies.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed acute myeloid leukemia (AML) cell lines or primary patient blasts in 96-well plates at a specified density (e.g., 1 x 10^4 cells/well).

-

Compound Treatment: Treat the cells with varying concentrations of a PRMT5 inhibitor (e.g., HLCL-61) or DMSO as a vehicle control.

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plates for an additional 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor that causes 50% cell death.[7]

Western Blotting for PRMT5 and Histone Methylation Marks

-

Cell Lysis: Lyse treated and untreated AML cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against PRMT5, symmetrically dimethylated H3 (H3R8me2s), and symmetrically dimethylated H4 (H4R3me2s) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., mantle cell lymphoma cells) into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Treatment Initiation: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the PRMT5 inhibitor (e.g., by oral gavage) or vehicle control according to the predetermined dosing schedule and duration.

-

Tumor Monitoring: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., after 21 days or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess overall survival.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving PRMT5 and a typical experimental workflow for evaluating PRMT5 inhibitors.

Conclusion

The available data strongly support the critical role of PRMT5 in the pathogenesis of leukemia and lymphoma, making it a compelling target for therapeutic intervention. Preclinical studies have consistently demonstrated that inhibition of PRMT5 can lead to decreased cell proliferation, induction of apoptosis, and tumor growth inhibition in various models of hematological malignancies.[5][7] While early-phase clinical trials have shown modest single-agent activity for some PRMT5 inhibitors, they have also established a manageable safety profile, paving the way for further investigation, including combination strategies.[4][8] Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to benefit from PRMT5-targeted therapies and exploring rational drug combinations to enhance clinical efficacy.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. onclive.com [onclive.com]

- 5. meridian.allenpress.com [meridian.allenpress.com]

- 6. communities.springernature.com [communities.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. onclive.com [onclive.com]

Prmt5-IN-15 and the Frontier of PRMT5 Inhibition in Glioblastoma Research: A Technical Guide

Introduction: Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal standard-of-care regimen including surgery, radiation, and chemotherapy.[1][2] The relentless pursuit of novel therapeutic avenues has identified Protein Arginine Methyltransferase 5 (PRMT5) as a critical oncogenic driver and a promising druggable target in GBM.[1][3]

PRMT5 is a Type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This epigenetic modification plays a pivotal role in regulating gene expression, splicing, DNA damage repair, and cell signaling. In glioblastoma, PRMT5 is frequently overexpressed, and its elevated expression correlates with poor patient survival.[1][3] GBM cells exhibit a dependency on PRMT5 for their growth and self-renewal, making it an attractive target for therapeutic intervention.[1]

While the specific compound "Prmt5-IN-15" is not prominently featured in peer-reviewed literature, this guide will focus on the core applications of potent and well-characterized PRMT5 inhibitors, such as LLY-283 and PRT811, which serve as exemplary tools in glioblastoma research and are advancing through clinical development.[4][5] This document provides an in-depth overview of their mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate their therapeutic potential for researchers, scientists, and drug development professionals.

Mechanism of Action of PRMT5 Inhibition in Glioblastoma

PRMT5 inhibitors primarily act by competing with the enzyme's cofactor, S-adenosylmethionine (SAM), effectively blocking its methyltransferase activity.[5][6] This inhibition sets off a cascade of downstream effects that collectively suppress GBM growth and survival.

Key Molecular Consequences:

-

Epigenetic Reprogramming: Inhibition of PRMT5 reduces the symmetric dimethylation of histone marks like H4R3me2s and H3R8me2s, which are associated with transcriptional repression. This can lead to the re-expression of silenced tumor suppressor genes, such as ST7.[3][7]

-

Splicing Disruption: PRMT5 is essential for the proper assembly of the spliceosome. Pharmacological inhibition disrupts mRNA splicing, a process to which cancer cells are particularly vulnerable.[8]

-

Induction of Cell Cycle Arrest and Apoptosis: By disrupting key cellular processes, PRMT5 inhibition leads to cell cycle arrest, primarily in the G1 phase, and triggers caspase-dependent apoptosis in differentiated GBM cells.[2][3][9] In undifferentiated, stem-like GBM cells, it can induce a state of non-replicative senescence.[1]

-

Impairment of DNA Damage Response: PRMT5 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through both homologous recombination (HR) and non-homologous end joining (NHEJ) pathways.[5][7] Inhibition of PRMT5 sensitizes GBM cells to DNA-damaging agents like temozolomide (TMZ) and ionizing radiation.[5][9]

-

Modulation of Oncogenic Signaling: PRMT5 inhibition has been shown to suppress compensatory signaling pathways. For instance, it can block the trametinib-induced activation of the PI3K-AKT survival pathway, creating a synergistic antitumor effect.[2]

Quantitative Data on PRMT5 Inhibitor Efficacy

The preclinical efficacy of PRMT5 inhibitors has been demonstrated across numerous patient-derived GBM cell cultures and in vivo models. The data below summarizes key findings for representative compounds.

| Inhibitor | Cell Line / Model | Assay Type | Result | Reference |

| LLY-283 | GBMNS (Neurospheres) | Cytotoxicity (TMZ Combo) | Increased cytotoxic effect of TMZ | [5][9] |

| LLY-283 | GBMNS (Neurospheres) | Caspase 3/7 Assay | Increased caspase activity with TMZ | [5][9] |

| LLY-283 | Intracranial Mouse Xenograft | Survival Study (TMZ Combo) | Significantly prolonged survival vs. single agents | [5] |

| GSK591 | 46 Patient-Derived GSCs | Growth Suppression | Effective across a large cohort | [8] |

| PRT811 | Recurrent High-Grade Glioma | Phase 1 Clinical Trial | 2 Complete Responses in IDH1/2-mutant patients | [4] |

| PRT811 | Recurrent High-Grade Glioma | Phase 1 Clinical Trial | 8 cases of Stable Disease in IDH1/2-mutant patients | [4] |

| CMP5 | GBMNS-30 Neurospheres | MTT Viability Assay | Dose-dependent decrease in viability | [1] |

| CMP5 | Zebrafish Xenograft | Survival Study | Significantly improved survival vs. control | [1] |

Key Experimental Protocols

Evaluating the efficacy of PRMT5 inhibitors in a preclinical setting involves a series of standardized in vitro and in vivo assays.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the dose-dependent cytotoxic effect of the PRMT5 inhibitor.

-

Protocol:

-

Seed GBM neurospheres (GBMNS) in 96-well plates.

-

Treat cells with increasing concentrations of the PRMT5 inhibitor for 72 hours.[1]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for formazan crystal formation by viable cells.

-

Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Western Blotting for Symmetric Di-methylation (SDMA)

-

Objective: To confirm the on-target activity of the PRMT5 inhibitor by measuring the reduction in global SDMA levels.

-

Protocol:

-

Treat GBM cells with the inhibitor for a specified time (e.g., 24-48 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for symmetric dimethylarginine (anti-SDMA).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the signal to a loading control like β-actin or GAPDH.

-

In Vivo Orthotopic Xenograft Model

-

Objective: To evaluate the antitumor efficacy of the PRMT5 inhibitor in a physiologically relevant brain tumor model.

-

Protocol:

-

Culture patient-derived GBMNS that are engineered to express a reporter like luciferase.

-

Anesthetize immunodeficient mice (e.g., NSG mice).

-

Using a stereotactic frame, intracranially inject 50,000-100,000 GBMNS into the striatum of the mouse brain.[9]

-

Allow tumors to establish for 5-7 days, confirming engraftment via bioluminescence imaging (BLI).

-

Randomize mice into treatment cohorts (e.g., Vehicle, PRMT5 inhibitor, TMZ, Combination).

-

Administer treatments according to the planned schedule (e.g., oral gavage daily).

-

Monitor tumor burden weekly using BLI and record animal body weight and health status.

-

Continue treatment until a predefined endpoint (e.g., neurological symptoms, >20% weight loss) is reached.

-

Analyze survival data using Kaplan-Meier curves and log-rank tests.

-

Combination Strategies and Clinical Landscape

A key finding in PRMT5 research is that its inhibition can be synthetically lethal with other genetic alterations or can synergize with standard-of-care therapies.[7] This has opened several avenues for combination strategies in GBM.

-

Combination with Temozolomide (TMZ): By impairing DNA damage repair, PRMT5 inhibitors like LLY-283 prevent GBM cells from repairing the DNA lesions caused by TMZ, significantly increasing the chemotherapeutic's efficacy and overcoming resistance.[5][9]

-

Combination with MEK Inhibitors: PRMT5 inhibition can block the compensatory activation of the PI3K-AKT pathway that often leads to resistance against MEK inhibitors like trametinib.[2]

-

Synthetic Lethality with MTAP-deletion: A significant subset of GBMs (~10-15%) have a co-deletion of the CDKN2A and MTAP genes.[7] Loss of the MTAP enzyme leads to the accumulation of its substrate, methylthioadenosine (MTA), which weakly inhibits PRMT5. These cells become highly dependent on the remaining PRMT5 activity, making them exquisitely sensitive to potent PRMT5 inhibitors. This represents a promising precision medicine approach.[7]

The clinical development of brain-penetrant PRMT5 inhibitors is underway. PRT811 (NCT04089449) has shown promising preliminary activity in a phase 1 trial, particularly in patients with recurrent high-grade gliomas harboring IDH1/2 mutations.[4]

Conclusion

PRMT5 has emerged as a high-confidence therapeutic target in glioblastoma. Potent, selective, and brain-penetrant PRMT5 inhibitors have demonstrated significant preclinical activity, both as monotherapies and in combination with existing treatments. By disrupting critical cellular processes including gene expression, splicing, and DNA damage repair, these inhibitors effectively target the core dependencies of GBM cells. The ongoing clinical trials will be crucial in defining the role of this therapeutic class in the management of glioblastoma, with the potential to offer a much-needed breakthrough for patients with this devastating disease.

References

- 1. PRMT5 as a druggable target for glioblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascopubs.org [ascopubs.org]

- 5. PRMT5 inhibition sensitizes glioblastoma tumor models to temozolomide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. PRMT5 inhibition disrupts splicing and stemness in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Prmt5 Inhibition in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology.[1][2] PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, DNA damage response, and signal transduction.[3][4] Its overexpression is a common feature in several cancers, including lung cancer, and is often associated with poor prognosis.[1][5] Consequently, the development of small molecule inhibitors targeting PRMT5 has become an area of intense research. This technical guide provides an in-depth overview of the effects of PRMT5 inhibitors on lung cancer cells, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Data on the Effects of PRMT5 Inhibitors in Lung Cancer Cells

The following tables summarize the in vitro efficacy of various PRMT5 inhibitors on lung cancer cell lines.

Table 1: IC50 Values of PRMT5 Inhibitors in Lung Cancer Cell Lines

| Inhibitor | Lung Cancer Cell Line | IC50 Value | Reference |

| 3039-0164 | A549 | 63 µM (enzymatic assay) | [1] |

| JNJ-64619178 | A549 | 0.2 nM (cellular arginine dimethylation) | [6] |

| JNJ-64619178 | NCI-H1048 | >50% inhibition at 1 nM (SmD1/3 dimethylation) | [6] |

| AMI-1 | A549 | ~10 µM (cell viability) | [3] |

| GSK591 | A549 | Not specified, used at 100 nM | [7][8] |

| GSK591 | H1299 | Not specified, used at effective concentrations | [2] |

| Compound 17 | Prostate and Lung Cancer Cells | <500 nM | [9] |

Table 2: Effects of PRMT5 Inhibitors on Cell Cycle and Apoptosis in A549 Lung Cancer Cells

| Inhibitor | Concentration | Effect on Cell Cycle | Effect on Apoptosis | Reference |

| AMI-1 | 10 µM | G1 arrest | Induction of apoptosis | [3][10] |

| 3039-0164 | 2.5, 5.0, 7.5, 10.0 µM | Not specified | Inhibition of cell viability | [1] |

| GSK591 | 100 nM | Not specified | Enhanced resveratrol-induced apoptosis | [7][11] |

Key Signaling Pathways Affected by PRMT5 Inhibition

PRMT5 inhibition impacts several critical signaling pathways that drive lung cancer progression. The primary pathways affected are the PI3K/AKT/mTOR and the ERK signaling cascades.

PI3K/AKT/mTOR Signaling Pathway

PRMT5 has been shown to regulate the PI3K/AKT/mTOR pathway, which is central to cell proliferation, survival, and growth.[12][13] Inhibition of PRMT5 leads to a downstream reduction in the phosphorylation of AKT and its targets.[2][14]

Caption: PRMT5 inhibition disrupts the PI3K/AKT/mTOR signaling cascade.

ERK Signaling Pathway

The ERK signaling pathway is another key regulator of cell proliferation and survival that is influenced by PRMT5 activity.[12] PRMT5 inhibition has been demonstrated to impede the activation of the ERK pathway in lung cancer cells.[1][12]

Caption: Inhibition of PRMT5 leads to downregulation of the ERK pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent generalized protocols based on methods cited in the referenced literature.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of PRMT5 inhibitors on lung cancer cells.[1]

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Cell Seeding: Seed A549 lung cancer cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the PRMT5 inhibitor (e.g., 2.5, 5.0, 7.5, 10.0 µM for 3039-0164) and a vehicle control (DMSO).[1]

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.[1]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels in response to PRMT5 inhibition.[3][15]

Protocol:

-

Cell Lysis: Treat A549 cells with the PRMT5 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, p-ERK, total ERK, cleaved caspase-3, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a PRMT5 inhibitor.[3][10]

Protocol:

-

Cell Treatment and Harvesting: Treat A549 cells with the PRMT5 inhibitor for 48 hours. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in 70% cold ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells following PRMT5 inhibitor treatment.[3]

Protocol:

-

Cell Treatment and Harvesting: Treat A549 cells with the PRMT5 inhibitor for 48 hours. Harvest both floating and adherent cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

Inhibition of PRMT5 presents a promising therapeutic strategy for lung cancer. The available preclinical data demonstrates that PRMT5 inhibitors can effectively reduce the viability of lung cancer cells, induce cell cycle arrest, and promote apoptosis. These effects are mediated, at least in part, through the disruption of key oncogenic signaling pathways such as the PI3K/AKT/mTOR and ERK pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel PRMT5-targeted therapies for lung cancer. Further research is warranted to fully elucidate the mechanisms of action and to identify patient populations most likely to benefit from this therapeutic approach.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting PRMT5/Akt signalling axis prevents human lung cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PRMT5/MEP50 Arginine Methyltransferase Activity Causes Cancer Vulnerability in NDRG2low Adult T-Cell Leukemia/Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive investigation of PRMT5 in the prognosis and ion channel features of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. PRMT5 Promotes Human Lung Cancer Cell Apoptosis via Akt/Gsk3β Signaling Induced by Resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Prmt5-IN-15: A Technical Guide to a Chemical Probe for PRMT5 Function

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in cellular regulation, functioning as the primary catalyst for symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[2][3][4] Dysregulation of PRMT5 activity and its overexpression are frequently implicated in the pathogenesis of various cancers, such as lymphoma, lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[5][6][7] Chemical probes are indispensable tools for elucidating the biological functions of such targets and for validating their therapeutic potential.[8][9] This guide provides a comprehensive technical overview of Prmt5-IN-15, a potent and selective chemical probe designed to investigate the function of PRMT5. For the purpose of this guide, "this compound" refers to the first-in-class PRMT5 degrader, also known as compound 15 or MS4322 , a Proteolysis Targeting Chimera (PROTAC).[10][11][12]

This compound: A PROTAC Degrader of PRMT5

This compound (MS4322) is a heterobifunctional molecule designed to induce the degradation of the PRMT5 protein.[10][13] It achieves this by linking a PRMT5 inhibitor moiety (based on EPZ015666) to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10] This dual binding brings PRMT5 into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[10][11] This degradation-based mechanism offers a distinct advantage over simple inhibition, as it removes the entire protein scaffold, eliminating both its catalytic and non-catalytic functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 15/MS4322) and its parent inhibitor, EPZ015666, for comparison.

Table 1: Biochemical and Cellular Potency

| Compound | Target | Assay Type | IC50 (nM) | DC50 (µM) | Dmax (%) | Cell Line | Reference |

| This compound (MS4322) | PRMT5/MEP50 | Biochemical Inhibition | 18 ± 1 | - | - | - | [10] |

| EPZ015666 | PRMT5/MEP50 | Biochemical Inhibition | 30 ± 3 | - | - | - | [10] |

| This compound (MS4322) | PRMT5 | Cellular Degradation | - | 1.1 ± 0.6 | 74 ± 10 | MCF-7 | [10] |

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | This compound (IC50) | EPZ015666 (IC50) | Reference |

| MCF-7 | Breast Cancer | Potent, concentration-dependent | Potent | [10] |

| HeLa | Cervical Cancer | Effective inhibition | Effective inhibition | [10] |

| A549 | Lung Adenocarcinoma | Effective inhibition | Effective inhibition | [10] |

| A172 | Glioblastoma | Effective inhibition | Effective inhibition | [10] |

| Jurkat | Leukemia | Effective inhibition | Effective inhibition | [10] |

Mechanism of Action and Selectivity

This compound acts as a highly selective degrader of PRMT5.[10][11] Global proteomic analysis in MCF-7 cells treated with 5 µM of this compound for 5 days demonstrated that it is remarkably selective for PRMT5, with minimal off-target effects on other proteins.[10] The degradation is dependent on both the VHL E3 ligase and the proteasome machinery.[10] Structurally similar control compounds, which have impaired binding to either PRMT5 or VHL, do not induce PRMT5 degradation, confirming the specific mechanism of action.[10][12]

Caption: Mechanism of this compound-mediated PRMT5 degradation.

Key Signaling Pathways Modulated by PRMT5

PRMT5 is a central node in numerous signaling pathways that are critical for cancer cell proliferation and survival. Its inhibition or degradation can significantly impact these networks.

-

Growth Factor Signaling (EGFR, FGFR): PRMT5 can directly methylate and regulate the activity of growth factor receptors like EGFR and promote the expression of FGFR3, thereby influencing downstream pathways such as ERK and AKT.[14][15]

-

AKT/GSK3β Pathway: PRMT5 can activate AKT signaling, which in turn inactivates GSK3β, a key regulator of cell proliferation and survival.[16]

-

WNT/β-catenin Pathway: By epigenetically silencing WNT pathway antagonists, PRMT5 can stimulate WNT/β-catenin signaling, promoting the transcription of pro-survival genes.[16]

-

p53 and DNA Damage Response: PRMT5 can methylate p53, altering its function as a tumor suppressor.[3] It also plays a role in the DNA damage response, and its inhibition can sensitize cancer cells to DNA-damaging agents.[6]

References

- 1. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. Protein Arginine Methyltransferase 5 (PRMT5) has prognostic relevance and is a druggable target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Probing your next target? Chemical Probes feature in Open Targets [blog.opentargets.org]

- 9. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cell-stress.com [cell-stress.com]

- 16. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Prmt5-IN-15 (MS4322) In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including transcriptional regulation, RNA splicing, and signal transduction. Its dysregulation has been implicated in numerous cancers, making it a compelling target for therapeutic intervention. Prmt5-IN-15, also known as MS4322, is a potent and selective first-in-class degrader of PRMT5.[1][2] Unlike traditional inhibitors that only block the enzyme's catalytic activity, this compound facilitates the degradation of the PRMT5 protein, offering a distinct and potentially more durable therapeutic effect.[1][3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound (MS4322) from biochemical and cell-based assays.

| Parameter | Value | Assay Type | Cell Line | Reference |

| IC50 | 18 ± 1 nM | Radioactive Biochemical Assay (Inhibition of methyltransferase activity) | N/A | [1] |

| DC50 | 1.1 ± 0.6 μM | Western Blot (PRMT5 protein degradation) | MCF-7 | [1] |

| Dmax | 74 ± 10% | Western Blot (Maximum PRMT5 degradation) | MCF-7 | [1] |

Signaling Pathway

PRMT5 plays a central role in cellular signaling by methylating a variety of histone and non-histone proteins. This post-translational modification impacts gene expression, RNA processing, and the activity of key signaling pathways such as PI3K/AKT and ERK. This compound, by promoting the degradation of PRMT5, can modulate these downstream pathways.

Caption: PRMT5 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

PRMT5 Radioactive Enzymatic Assay

This protocol is designed to measure the direct inhibitory effect of this compound on the methyltransferase activity of the PRMT5/MEP50 complex using a radiometric method.

Experimental Workflow:

Caption: Workflow for PRMT5 Radioactive Enzymatic Assay.

Materials and Reagents:

-

Enzyme: Recombinant human PRMT5/MEP50 complex

-

Substrate: Biotinylated Histone H4 (1-21) peptide

-

Cofactor: S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

Inhibitor: this compound (MS4322) dissolved in DMSO

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 1 mM DTT, and 0.01% Tween-20

-

Stop Solution: 5 M Guanidine Hydrochloride

-

Wash Buffer: 75 mM phosphoric acid

-

Plate: 96-well filter plates

-

Scintillation Fluid

-

Microplate Scintillation Counter

Procedure:

-